Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of ethyl chloroformate with 3-hydroxy-3-phenylpyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpyrrolidine-1-carboxylate.
Reduction: Formation of 3-hydroxy-3-phenylpyrrolidine-1-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its versatile biological activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:
Pyrrolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Biological Activity
Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate (C13H17NO3) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound consists of a pyrrolidine ring with a hydroxyl group and an ethyl ester at the carboxylic acid position. Its molecular weight is approximately 235.28 g/mol, which contributes to its solubility and interaction with biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing with Ethanol : Utilizing ethanol as a solvent to facilitate the reaction.
- Enzyme-Catalyzed Reactions : Employing enzymes for kinetic resolution, which can enhance selectivity and yield of desired enantiomers.
These methods can be optimized for yield and purity based on the intended application, particularly in medicinal chemistry.
Interaction with Neurotransmitter Receptors
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions indicate potential psychoactive effects, which could be significant for developing therapeutic agents targeting mood disorders.
Case Studies and Research Findings
- Psychoactive Effects : A study indicated that compounds structurally similar to ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate exhibited binding affinities to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.
- Anticancer Potential : Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell growth by interfering with nutrient transport systems essential for tumor survival .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between this compound and related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate | Structure | Higher enantioselectivity in certain reactions |
1-Ethyl-3-hydroxypiperidine | Structure | Different ring structure affects biological activity |
Ethyl 3-hydroxy-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2-carboxylate | Structure | Enhanced lipophilicity and receptor interaction |
This comparison highlights how structural modifications can influence pharmacokinetic properties and biological activity, underscoring the significance of this compound in medicinal chemistry.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3 |
InChI Key |
SMPDXERIENIPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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